molecular formula C21H21N3O5S B2933689 N-(2,6-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 1251696-39-5

N-(2,6-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2933689
CAS No.: 1251696-39-5
M. Wt: 427.48
InChI Key: UBQRFXVBTLAQTD-UHFFFAOYSA-N
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Description

This compound features a 1,6-dihydropyridazin-6-one core substituted at position 3 with a 4-methoxybenzenesulfonyl group. The acetamide moiety is linked to a 2,6-dimethylphenyl group, conferring steric bulk and lipophilicity.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-14-5-4-6-15(2)21(14)22-18(25)13-24-20(26)12-11-19(23-24)30(27,28)17-9-7-16(29-3)8-10-17/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQRFXVBTLAQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Introduction of the Methoxybenzenesulfonyl Group: This step often involves sulfonylation reactions using methoxybenzenesulfonyl chloride in the presence of a base.

    Attachment of the Dimethylphenyl Group: This can be done through acylation or alkylation reactions using 2,6-dimethylphenyl derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyridazinone core.

    Reduction: Reduction reactions could target the sulfonyl group or the carbonyl groups in the pyridazinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridazinone-Based Analogs

a. Compound X (N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide)
  • Structural Differences: Replaces the 4-methoxybenzenesulfonyl group with a furan-2-yl substituent and adds a dihydropyridinone-linked acetamide side chain.
  • Functional Insights: Exhibits high binding affinity (−8.1 kcal/mol) toward monoclonal antibody CDR3 regions, suggesting that pyridazinone derivatives with heterocyclic substituents (e.g., furan) are effective in disrupting protein self-association. The absence of a sulfonyl group in Compound X may reduce polarity compared to the target compound .
b. 2-[3-(3-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic Acid
  • Structural Differences : Features a 3-methoxyphenyl group instead of the sulfonyl substituent and lacks the 2,6-dimethylphenylacetamide chain.
  • Functional Insights : The carboxylic acid group enhances water solubility, whereas the target compound’s sulfonyl and acetamide groups balance lipophilicity and hydrogen-bonding capacity. This contrast highlights how substituent choice tailors compounds for specific applications (e.g., solubility vs. membrane permeability) .

Acetamide Derivatives with 2,6-Dimethylphenyl Groups

a. 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 137-58-6)
  • Structural Differences: Simpler structure with a diethylamino group instead of the pyridazinone-sulfonyl system.
  • Functional Insights: Used in local anesthetics (e.g., lidocaine analogs). The diethylamino group provides basicity, facilitating sodium channel blockade. The target compound’s complex substituents likely redirect its mechanism toward non-anesthetic applications, such as enzyme inhibition .
b. Herbicidal Chloroacetamides (e.g., Metazachlor, Dimethachlor)
  • Structural Differences : Chloro-substituted acetamides with heterocyclic or alkoxy groups (e.g., pyrazole, methoxyethyl).
  • Functional Insights : These agrochemicals inhibit fatty acid elongation in plants. The target compound’s methoxybenzenesulfonyl group replaces chlorine, reducing electrophilicity and likely eliminating herbicidal activity. This modification may enhance biocompatibility for pharmaceutical use .

Peptide-Conjugated Analogs

Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () incorporate the 2,6-dimethylphenoxyacetamide moiety into peptide-like frameworks. These structures are designed for high-affinity interactions with biological targets (e.g., proteases), contrasting with the target compound’s small-molecule scaffold.

Comparative Data Table

Compound Name / Feature Core Structure Key Substituents Molecular Weight Notable Properties/Applications Reference
Target Compound 1,6-Dihydropyridazin-6-one 4-Methoxybenzenesulfonyl, 2,6-dimethylphenylacetamide ~443.5 (est.) Potential protein modulation
Compound X 1,6-Dihydropyridazin-6-one Furan-2-yl, dihydropyridinone-acetamide ~400 (est.) High antibody binding affinity (−8.1 kcal/mol)
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Acetamide Diethylamino 234.33 Local anesthetic properties, mp 66–69°C
Metazachlor Chloroacetamide Chloro, pyrazolylmethyl 277.7 Herbicide (fatty acid inhibitor)

Key Findings and Implications

  • Sulfonyl vs. Heterocyclic Substituents : The 4-methoxybenzenesulfonyl group in the target compound likely enhances polarity and target specificity compared to furan or phenyl analogs, as seen in Compound X and .
  • Application-Driven Design: Structural modifications shift functionality from herbicidal (chloroacetamides) to therapeutic (pyridazinones), emphasizing the role of substituents in defining biological activity .

Biological Activity

N-(2,6-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a 2,6-dimethylphenyl group linked to a dihydropyridazin moiety via an acetamide bond. Its molecular formula is C19H22N4O5SC_{19}H_{22}N_{4}O_{5}S, with a molecular weight of approximately 414.46 g/mol.

Research indicates that compounds similar to this compound may exert their biological effects through various pathways:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
  • Modulation of Receptor Activity : The compound may influence receptor-mediated pathways, particularly those involved in pain perception and inflammation.

Anticancer Properties

Studies have shown that derivatives of this compound exhibit significant anticancer activity. For instance, modifications in the structure have led to enhanced antiproliferative effects against melanoma and prostate cancer cells. These compounds typically act by inhibiting tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMelanoma0.5Inhibition of tubulin polymerization
Similar DerivativeProstate Cancer0.7Inhibition of tubulin polymerization

Analgesic Effects

Preliminary studies suggest that this compound may possess analgesic properties. It is hypothesized that the modulation of central nervous system receptors could lead to reduced pain perception. Research into similar compounds indicates potential binding affinity to opioid receptors .

Antidepressant Activity

Emerging evidence points towards possible antidepressant effects due to its influence on neurotransmitter systems. Compounds with similar structures have been shown to enhance serotonin levels in animal models, which may translate into mood regulation effects .

Toxicity and Safety

Toxicological assessments indicate that this compound exhibits a low toxicity profile. However, as with all synthetic compounds, caution is advised regarding potential side effects such as skin irritation or respiratory issues upon exposure .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Pain Management : A study involving animal models demonstrated significant pain relief when administered the compound in conjunction with standard analgesics.
  • Antitumor Efficacy : Clinical trials are ongoing to evaluate the efficacy of this compound in combination therapies for advanced melanoma patients.

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